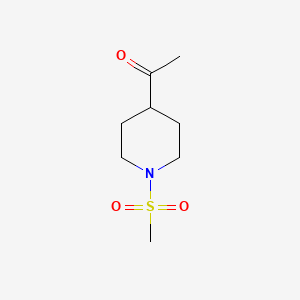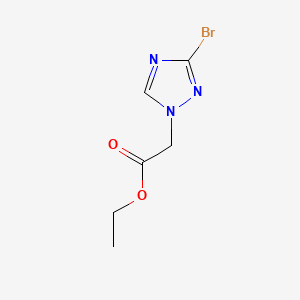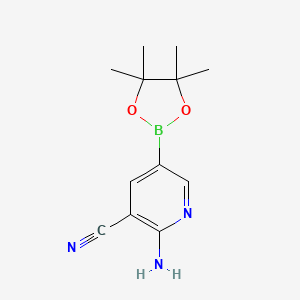
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate is a chemical compound with the molecular formula C5H5BF3KN2O2S and a molecular weight of 264.07 g/mol . This compound is known for its stability and versatility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
The synthesis of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate typically involves the reaction of 2-(methylsulfonyl)pyrimidine with a boron reagent such as potassium trifluoroborate. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve bulk custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions, where it acts as a boron reagent to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions, although these are less common compared to substitution reactions.
Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling.
Comparison with Similar Compounds
Potassium trifluoro(2-(methylsulfonyl)pyrimidin-5-yl)borate can be compared to other organotrifluoroborate salts, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
These compounds share similar stability and reactivity characteristics but differ in their specific applications and the types of reactions they undergo. This compound is unique due to its specific functional groups, which provide distinct reactivity patterns and applications in organic synthesis .
Properties
IUPAC Name |
potassium;trifluoro-(2-methylsulfonylpyrimidin-5-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3N2O2S.K/c1-14(12,13)5-10-2-4(3-11-5)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHVRCXVNKITI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CN=C(N=C1)S(=O)(=O)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855879 |
Source


|
| Record name | Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-71-1 |
Source


|
| Record name | Potassium trifluoro[2-(methanesulfonyl)pyrimidin-5-yl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)


![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol](/img/structure/B566784.png)


![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)

